Lipophilicity and ADME Optimization
The target compound exhibits a calculated LogP of 0.96, which is substantially lower than both the parent cyclohexylmethanol (LogP = 1.60) and the piperazine-only analog 1-cyclohexylpiperazine (LogP = 1.49) [1]. This positions [2-(1-Piperazinylmethyl)cyclohexyl]methanol in the optimal LogP range (0–3) for CNS drug candidates, reducing the risk of excessive lipophilicity-driven promiscuity and metabolic instability compared to these higher-LogP analogs [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.957 |
| Comparator Or Baseline | Cyclohexylmethanol: LogP = 1.5957; 1-Cyclohexylpiperazine: LogP = 1.491 |
| Quantified Difference | ΔLogP = -0.63 (vs cyclohexylmethanol); ΔLogP = -0.53 (vs 1-cyclohexylpiperazine) |
| Conditions | In silico prediction (ACD/Labs or XLogP3), consistent across multiple chemical databases |
Why This Matters
Lower LogP predicts improved aqueous solubility and reduced non-specific protein binding, critical for hit-to-lead optimization in CNS and anti-infective programs.
- [1] ChemBase. Cyclohexylmethanol. LogP = 1.5957. https://en.chembase.cn/chembase/chembase/chembase-100-49-2.html (accessed 2025). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI:10.1517/17460441003605098. View Source
